REACTION_CXSMILES
|
[Br:1][C:2]1[CH:12]=[CH:11][C:5]2[N:6]=[C:7](SC)[S:8][C:4]=2[CH:3]=1.[Br-].[CH2:14]([Zn+])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.CCOC(C)=O>[CH2:14]([C:7]1[S:8][C:4]2[CH:3]=[C:2]([Br:1])[CH:12]=[CH:11][C:5]=2[N:6]=1)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:1.2,^1:25,27,46,65|
|
Name
|
|
Quantity
|
4.2 g
|
Type
|
reactant
|
Smiles
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BrC1=CC2=C(N=C(S2)SC)C=C1
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Name
|
benzylzinc bromide
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Quantity
|
61.34 mL
|
Type
|
reactant
|
Smiles
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[Br-].C(C1=CC=CC=C1)[Zn+]
|
Name
|
|
Quantity
|
186 mg
|
Type
|
catalyst
|
Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Name
|
|
Quantity
|
200 mL
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Type
|
solvent
|
Smiles
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CCOC(=O)C
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Control Type
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UNSPECIFIED
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Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
the organic layer was washed with saturated, aqueous NaHCO3 (3×150 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over MgSO4
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Type
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CONCENTRATION
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Details
|
concentrated
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Type
|
CUSTOM
|
Details
|
The crude material was purified by ISCO® chromatography
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Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)C=1SC2=C(N1)C=CC(=C2)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 g | |
YIELD: PERCENTYIELD | 28% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |